4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid
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Overview
Description
4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves a multi-step process. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-[(4-fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with butanoic acid under acidic conditions to yield the final product .
Chemical Reactions Analysis
4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of specific enzymes and pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in disease development and progression.
Comparison with Similar Compounds
4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid can be compared with other similar compounds, such as:
4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives: These compounds also contain a fluorophenyl group and have shown potential as quorum sensing inhibitors.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares the fluorophenyl group and has been studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12FNO4S |
---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H12FNO4S/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |
InChI Key |
SDONCJCNOWUSMT-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCCC(=O)O)F |
Origin of Product |
United States |
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